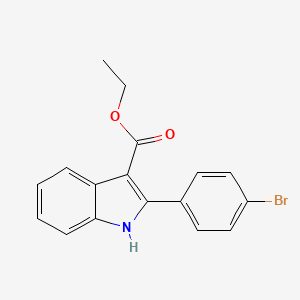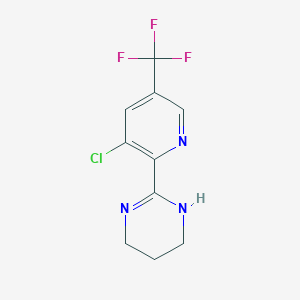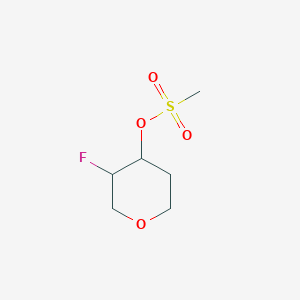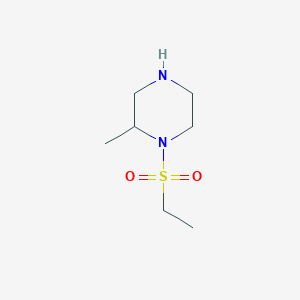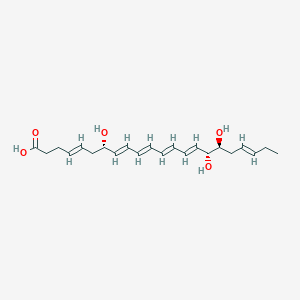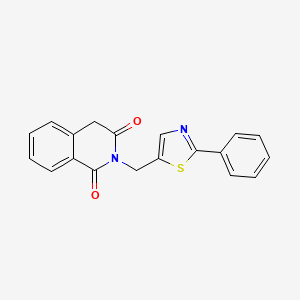
2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylthiazole with isoquinoline-1,3-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Shares the thiazole moiety but lacks the isoquinoline dione structure.
Isoquinoline-1,3-dione: Contains the isoquinoline dione structure but lacks the phenylthiazole moiety.
Uniqueness
2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N2O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-17-10-14-8-4-5-9-16(14)19(23)21(17)12-15-11-20-18(24-15)13-6-2-1-3-7-13/h1-9,11H,10,12H2 |
InChI Key |
LTJMVNHCRKLNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CN=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



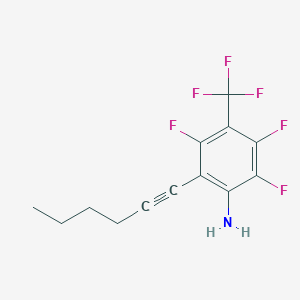
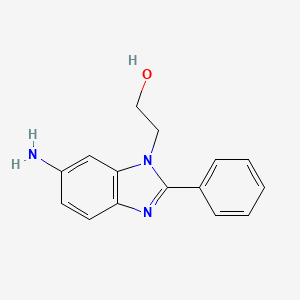
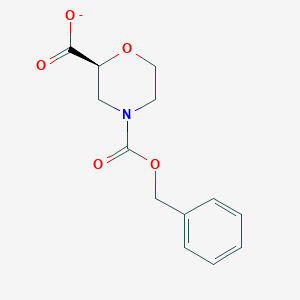
![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)
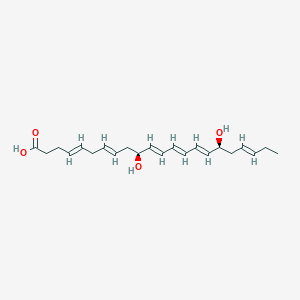
![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)

